molecular formula C9H6N2 B094445 4-Cyanoindole CAS No. 16136-52-0

4-Cyanoindole

Cat. No. B094445
CAS RN: 16136-52-0
M. Wt: 142.16 g/mol
InChI Key: CEUFGDDOMXCXFW-UHFFFAOYSA-N
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Description

4-Cyanoindole is a compound of interest in various fields of chemistry and materials science due to its unique structural and electronic properties. It serves as a building block for more complex molecular structures and has been studied for its potential applications in various chemical reactions and as a component in electronic materials.

Synthesis Analysis

The synthesis of 4-cyanoindole derivatives has been explored through different methodologies. A novel approach using a flow microwave device has been developed for the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to pyrazolopyrimidine structures . Another method involves a base-modulated palladium-catalyzed reductive N-heterocyclization, which can selectively produce 3-cyanoindoles or 4-cyanoquinolines from a common precursor . Additionally, a three-component reaction involving 2,2,2-trifluoroethyl ketones, aryl azides, and aqueous ammonia has been used to synthesize 4-cyano-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 4-cyanoindole has been extensively studied. The rotationally resolved electronic spectrum of 4-cyanoindole and its isotopologues has been measured, providing insights into the dipole moments in both the ground and electronically excited states . The geometry changes upon electronic excitation have been determined from a combined Franck-Condon and rotational constants fit, which helps in understanding the structural dynamics of the molecule in different states .

Chemical Reactions Analysis

4-Cyanoindole participates in various chemical reactions, which are essential for constructing more complex molecules. For instance, N-cyano-2,3-dialkylindoles, which can be obtained from N-sodioindoles, show different reactivity under electrophilic bromination conditions compared to N-acylindoles but can yield brominated products under free radical conditions . These reactions are significant for the synthesis of kinamycins, which are a group of antibiotics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyanoindole derivatives have been characterized in several studies. The excited state lifetime of isolated 4-cyanoindole has been determined to be around 11 ns, which varies for different isotopologues . The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene has been performed, resulting in a new soluble conducting copolymer with good redox activity, thermal stability, and high conductivity, which also exhibits blue-light emission properties . These properties are crucial for the potential application of 4-cyanoindole derivatives in electronic and optoelectronic devices.

Scientific Research Applications

  • Excited State Structure Analysis : 4-Cyanoindole's structure changes upon electronic excitation have been determined, which is crucial for understanding its behavior in different states (Henrichs et al., 2021).

  • Nucleoside Analogue with Spectroscopic Applications : As a fluorescent isomorphic nucleoside analogue, 4-Cyanoindole shows superior properties compared to other analogues like 2-aminopurine-2ʹ-deoxyribonucleoside. Its utility in research involving oligonucleotides and protein interactions is significant due to its less in-strand fluorescence quenching (Passow et al., 2020).

  • Determination of Dipole Moments and Excited State Lifetimes : The study of dipole moments in different states and the determination of the excited state lifetime of 4-Cyanoindole enhances understanding of its electronic nature, crucial in various chemical and biological applications (Hebestreit et al., 2019).

  • Application in Neuropsychiatric Disorder Treatment : 4-Cyanoindole derivatives have been identified as highly selective dopamine D(4) receptor partial agonists, suggesting potential use in treating neuropsychiatric disorders (Hübner et al., 2000).

  • Fluorescence Lifetime and Quantum Yield in Different Solvents : The variation of fluorescence lifetimes of 4-Cyanoindole in different solvents, with a notably long lifetime in water, points to its utility as a biological fluorophore (Hilaire et al., 2017).

  • Dual Fluorescence and Infrared Probe for DNA/RNA : 4-Cyanoindole-2′-deoxyribonucleoside (4CNI-NS) shows unique spectroscopic properties, making it suitable as a site-specific probe for DNA/RNA structure and dynamics (Ahmed et al., 2019).

  • Polymer Synthesis and Light Emission : Studies on poly (5-cyanoindole) and its derivatives highlight its potential in creating light-emitting polymers and its application in battery systems (Xu et al., 2006; Nie et al., 2008).

  • Fluorescence as a Hydration Reporter : 7-Cyanoindole's fluorescence properties change in different hydration environments, making it a sensitive probe for studying microheterogeneity in various solutions (Mukherjee et al., 2018).

Safety And Hazards

4-Cyanoindole is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Cyanoindole are not explicitly mentioned in the retrieved sources, its use as a synthetic intermediate in various chemical reactions, including the preparation of potential anticancer immunomodulators, suggests that it may continue to be a valuable compound in pharmaceutical synthesis .

properties

IUPAC Name

1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUFGDDOMXCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396837
Record name 4-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanoindole

CAS RN

16136-52-0
Record name 4-Cyanoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
KT Passow, DA Harki - Organic letters, 2018 - ACS Publications
The synthesis and characterization of a universal and fluorescent nucleoside, 4-cyanoindole-2′-deoxyribonucleoside (4CIN), and its incorporation into DNA is described. 4CIN is a …
Number of citations: 18 pubs.acs.org
A Acharyya, IA Ahmed, F Gai - Methods in Enzymology, 2020 - Elsevier
… The amino ester 2 can be synthesized from 4-cyanoindole (4CNI, 1, Scheme 1), which is … in a Mannich reaction to form 3-aminomethyl-4-cyanoindole; then, reflux reaction of this product …
Number of citations: 7 www.sciencedirect.com
KT Passow, NM Antczak, SJ Sturla… - Current protocols in …, 2020 - Wiley Online Library
… 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN) is a … additional reagents based on 4-cyanoindole nucleosides may be … to both 4-cyanoindole-ribonucleoside (4CINr) and 4-cyanoindole-…
IA Ahmed, A Acharyya, CM Eng, JM Rodgers… - Molecules, 2019 - mdpi.com
… Because of the structural similarity between 4-cyanoindole and 5-cyanoindole, we expect that the C≡N stretching frequency of 4CNI-NS also shows a linear dependence on σ, as …
Number of citations: 8 www.mdpi.com
ML Hebestreit, M Schneider, H Lartian, V Betz… - Physical Chemistry …, 2019 - pubs.rsc.org
… In the present study, we investigate the electronic nature of the lowest excited state of 4-cyanoindole and some deuterated species, their excited state lifetimes and dipole moments in …
Number of citations: 21 pubs.rsc.org
Y Yuan, J Liu, RR Feng, W Zhang… - The Journal of Physical …, 2023 - ACS Publications
… (10) found that upon replacing the hydrogen atom of indole at the 4th position with a nitrile (CN) group, the resultant indole derivative, 4-cyanoindole (4CNI), exhibits very different …
Number of citations: 3 pubs.acs.org
FC Uhle, LS Harris - Journal of the American Chemical Society, 1957 - ACS Publications
… compound also derived from 4-cyanoindole (XII) and formaldehyde in acetic acid at 25. … (0.10 mole) of 4-cyanoindole.2 After the solution had been allowed to stir for 45 minutes, 40 g. of …
Number of citations: 14 pubs.acs.org
MR Hilaire, D Mukherjee, T Troxler, F Gai - Chemical physics letters, 2017 - Elsevier
… In particular, we find, among other results, that only 4-cyanoindole affords a long fluorescence lifetime and hence high quantum yield in H 2 O. Therefore, our measurements provide not …
Number of citations: 48 www.sciencedirect.com
C Henrichs, M Reineke, ML Hebestreit… - Journal of Molecular …, 2021 - Elsevier
… Thus, we conclude that the geometry of the 1 L b -state of 4-cyanoindole is probably close to a conical intersection between the upper 1 L a - and the lower 1 L b -state. …
Number of citations: 6 www.sciencedirect.com
S Abou-Hatab, S Matsika - The Journal of Physical Chemistry B, 2019 - ACS Publications
… In addition, we predict that the relatively high fluorescence intensity of 4-cyanoindole in aqueous solution results from minimization of radiationless decay pathways since both …
Number of citations: 18 pubs.acs.org

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